molecular formula C10H16O3 B8585315 2(3H)-Furanone, 3-acetyl-5-butyldihydro- CAS No. 40010-99-9

2(3H)-Furanone, 3-acetyl-5-butyldihydro-

Cat. No. B8585315
CAS RN: 40010-99-9
M. Wt: 184.23 g/mol
InChI Key: NEBMUHXPHLFPGQ-UHFFFAOYSA-N
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Patent
US05103026

Procedure details

A mixture containing 750 grams of 3-acetyl-5-butyl-dihydro-2 (3H)-furanone (4.0 mols), 750 grams of cyclohexane and 8.6 grams of sodium hydrogen sulfate were heated to reflux. To the refluxing mixture were added 250 grams of ethylene glycol (4.0 mols) over a period of 6 hours while the water formed by the reaction was collected in a Dean Stark Trap. An additional 110 grams of ethylene glycol (1.8 mols) was added over 22 hours to replace glycol carried over with the refluxing cyclohexane (azeotropic agent). After 36 hours, an analysis of the reaction mixture showed that the furanone was 95.4 percent converted to a ketal of the formula ##STR21## An aliquot of 94.5 grams of the mixture (0.22 mols) and 30.5 grams of anhydrous ethanol (0.66 mols) and 0.6 grams of p-toluene sulfonic acid were refluxed at 71° C. for 26 hours. The mixture was then neutralized with 0.73 grams of sodium ethoxide followed by stripping on a Rotovap under vacuum to a temperature of 90° C. The residue was water washed, dried on a Rotovap and distilled to provide 29.6 grams of 2-butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran. The amount of recovered material represented a yield of 63.5 percent based on the amount of furanone reacted and a yield of 66.9% based on a 93.0% conversion of the ketal.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
750 g
Type
reactant
Reaction Step Five
Quantity
8.6 g
Type
reactant
Reaction Step Five
Quantity
750 g
Type
solvent
Reaction Step Five
Quantity
250 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
110 g
Type
reactant
Reaction Step Seven
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mixture
Quantity
94.5 g
Type
reactant
Reaction Step Eleven
Quantity
30.5 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C([CH:4]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[O:6][C:5]1=[O:13])(=O)C.S([O-])(O)(=O)=O.[Na+].[CH2:20]([OH:23])[CH2:21]O.O1C=C[CH2:26][C:25]1=O.C(O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]CC.[Na+].O.C1CCCCC1>[CH2:9]([CH:7]1[CH2:8][C:4]([C:5]([O:6][CH2:25][CH3:26])=[O:13])=[C:20]([CH3:21])[O:23]1)[CH2:10][CH2:11][CH3:12] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0.6 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0.73 g
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
750 g
Type
reactant
Smiles
C(C)(=O)C1C(OC(C1)CCCC)=O
Name
Quantity
8.6 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Name
Quantity
750 g
Type
solvent
Smiles
C1CCCCC1
Step Six
Name
Quantity
250 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
110 g
Type
reactant
Smiles
C(CO)O
Step Eight
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Ten
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
mixture
Quantity
94.5 g
Type
reactant
Smiles
Step Twelve
Name
Quantity
30.5 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated to reflux
CUSTOM
Type
CUSTOM
Details
formed by the reaction
CUSTOM
Type
CUSTOM
Details
was collected in a Dean Stark Trap
CUSTOM
Type
CUSTOM
Details
by stripping on a Rotovap under vacuum to a temperature of 90° C
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried on a Rotovap
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(CCC)C1OC(=C(C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.